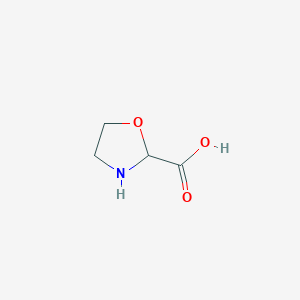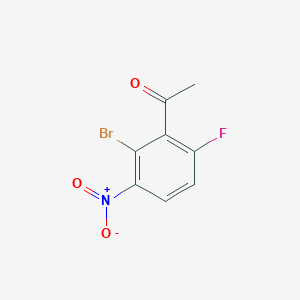
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like chloroform or acetic acid to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(2-substituted-6-fluoro-3-nitrophenyl)ethanone derivatives.
Reduction: Formation of 1-(2-bromo-6-fluoro-3-aminophenyl)ethanone.
Oxidation: Formation of 1-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with biological molecules . The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoro-3-nitrophenyl)ethanone
- 1-(2-Bromo-3-nitrophenyl)ethanone
- 1-(2-Bromo-6-fluoro-4-nitrophenyl)ethanone
Uniqueness: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H5BrFNO3 |
|---|---|
Molekulargewicht |
262.03 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
InChI-Schlüssel |
UKZNMGKIWZWZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
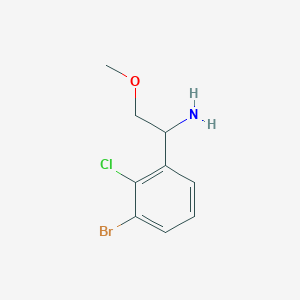
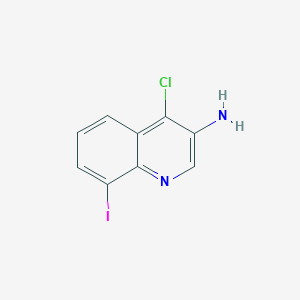
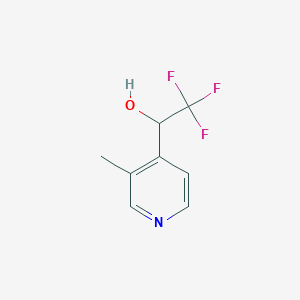
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
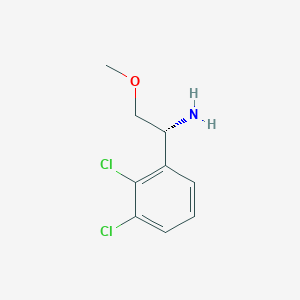
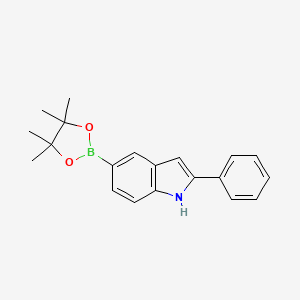

![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
